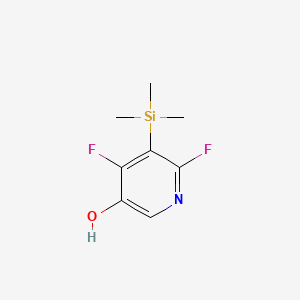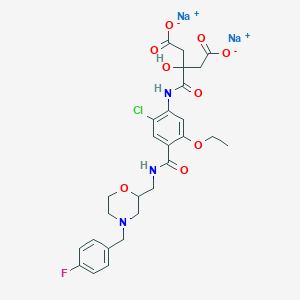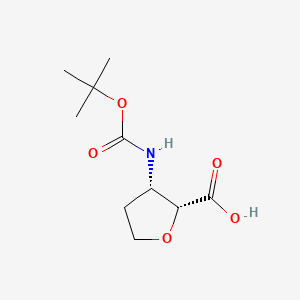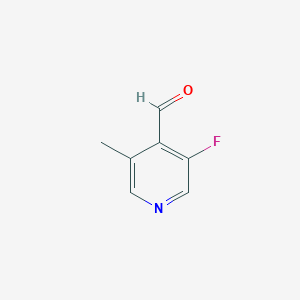
4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioavailability, making it a compound of interest for scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, which results in the formation of 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine. This intermediate can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale reactions using fluorinating agents and catalysts. The use of advanced fluorination technology and high availability of fluorinated synthetic blocks have accelerated the development of these compounds .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied carbon–carbon bond-forming reaction . The reaction conditions typically involve the use of palladium catalysts and mild reaction temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can result in the formation of various biaryl compounds .
Aplicaciones Científicas De Investigación
4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities due to the presence of fluorine atoms, which can enhance the compound’s interaction with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL involves its interaction with molecular targets through the unique properties conferred by the fluorine atoms. These interactions can affect various biological pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL include other fluorinated pyridines, such as trifluoromethylpyridine derivatives. These compounds share similar structural motifs and chemical properties .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H11F2NOSi |
|---|---|
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
4,6-difluoro-5-trimethylsilylpyridin-3-ol |
InChI |
InChI=1S/C8H11F2NOSi/c1-13(2,3)7-6(9)5(12)4-11-8(7)10/h4,12H,1-3H3 |
Clave InChI |
AFHFSSLVBAUFBO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C(=CN=C1F)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)







![(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL](/img/structure/B14044625.png)

![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)



